
2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine (2-Phenylethylamine-4-ethylpiperazine, or 2-PEPA) is a novel synthetic compound with potential applications in laboratory experiments, scientific research, and drug development. 2-PEPA is a derivative of phenylethylamine, a monoamine compound found naturally in the body and involved in various biochemical processes. 2-PEPA has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.
Scientific Research Applications
Synthesis and Characterization
Research has been focused on the synthesis and spectral characterization of novel piperazine derivatives, revealing their potential in creating new compounds with specific properties. For example, the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved using a cyclo condensation process, with these compounds showing significant antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014). Another study focused on the reactions of vinylphosphonates with piperazines, leading to the creation of dialkyl [2-(piperazin-1-yl)ethyl]phosphonates, demonstrating the versatility of piperazine in synthetic chemistry (Khusainova, Samigullin, & Galkina, 2017).
Biological and Pharmacological Applications
Several studies have explored the biological and pharmacological applications of piperazine derivatives. For instance, derivatives based on the piperazine scaffold have been designed and synthesized for novel insecticides, showing potential as new agents with a unique mode of action against certain pests (Cai et al., 2010). Furthermore, the synthesis and biological evaluation of carbazole derivatives, including piperazine components, have demonstrated significant antibacterial, antifungal, and anticancer activities, suggesting their utility in developing new therapeutic agents (Sharma, Kumar, & Pathak, 2014).
Antimicrobial and Anticancer Research
Piperazine derivatives have been investigated for their antimicrobial and anticancer properties. A notable example is the development of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives, which were studied for their antimicrobial activity and their influence on blood coagulation, showing promising results (Gein et al., 2013). Additionally, the in vitro antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells highlighted the potential of these compounds as antiproliferative agents, offering insights into new therapeutic strategies (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-16-8-10-17(11-9-16)14(12-15)13-6-4-3-5-7-13/h3-7,14H,2,8-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWATGWNAABUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

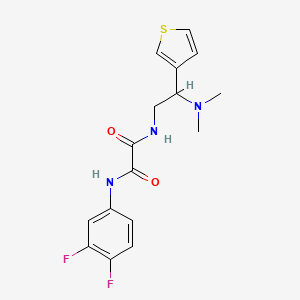
![2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde](/img/structure/B2605461.png)
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine](/img/structure/B2605462.png)

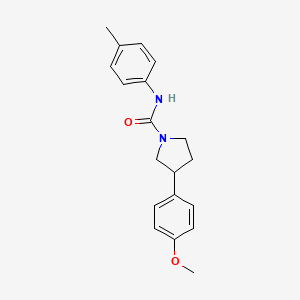

![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride](/img/structure/B2605470.png)
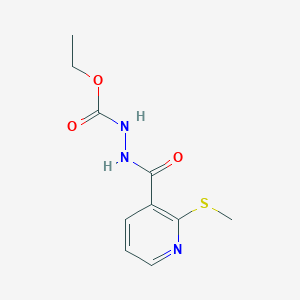
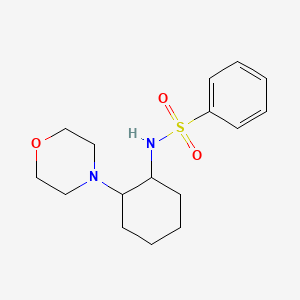

![Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2605476.png)
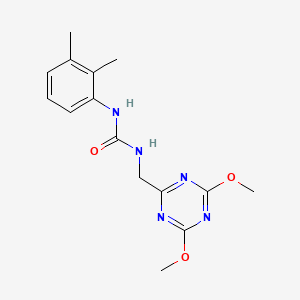
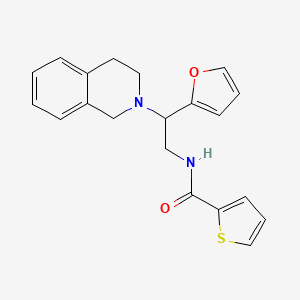
![N,N-diethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2605481.png)